molecular formula C17H20N4O3 B2758145 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034294-29-4

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2758145
CAS No.: 2034294-29-4
M. Wt: 328.372
InChI Key: MVGKTABESHATAU-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, a pyrazole moiety, and an isoxazole structure. Its molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, which indicates the presence of multiple functional groups that contribute to its pharmacological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Preparation of Furan and Pyrazole Intermediates : The furan ring can be synthesized through cyclization reactions, while the pyrazole can be formed via condensation reactions involving hydrazines and 1,3-diketones.
  • Coupling Reaction : The intermediates are coupled using an ethyl linker under catalytic conditions.
  • Formation of Carboxamide : The final step involves the formation of the carboxamide group from the isoxazole precursor.

This method allows for the careful optimization of reaction conditions to achieve high yields and purity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit tumor cell growth effectively:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
Related Compound AMRC-515.0
Related Compound BTHP-110.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant cell cycle arrest in the G0/G1 phase, indicating its potential to induce apoptosis in cancer cells .
    "The subG0/G1 arrest suggests that the initiation of cell cycle arrest may be responsible for the antiproliferative potential" .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A recent study tested this compound against various carcinoma cell lines (HeLa and CaCo-2), showing promising results in inhibiting growth with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antimicrobial Activity :
    • Preliminary findings suggest that similar compounds exhibit antibacterial and antifungal properties. For example, derivatives have been reported to inhibit bacterial strains such as Staphylococcus aureus and fungi like Candida albicans in vitro .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10-15(14-6-5-9-23-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-24-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGKTABESHATAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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